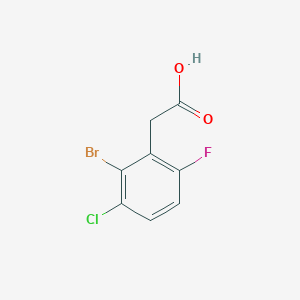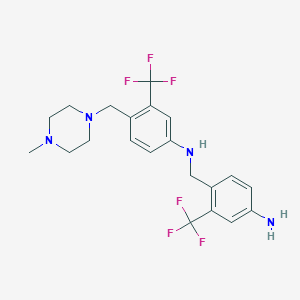
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline typically involves multiple steps, including:
Formation of the benzylamine intermediate: This can be achieved through the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with an appropriate amine.
Introduction of the piperazine moiety: This step involves the reaction of the benzylamine intermediate with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine.
Final coupling: The final product is obtained by coupling the intermediate with 3-(trifluoromethyl)aniline under conditions that may include the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso derivatives, while substitution could introduce nitro or halogen groups onto the aromatic rings.
科学研究应用
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amine and piperazine functionalities.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the treatment of diseases where trifluoromethyl groups are known to enhance biological activity.
Industry: Use in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
相似化合物的比较
Similar Compounds
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(methylpiperazin-1-yl)aniline
- N-(4-Amino-2-(trifluoromethyl)benzyl)-4-(piperazin-1-yl)methyl-3-(trifluoromethyl)aniline
Uniqueness
N-(4-Amino-2-(trifluoromethyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is unique due to the presence of multiple trifluoromethyl groups and a piperazine ring, which can significantly influence its chemical and biological properties. These features may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
属性
分子式 |
C21H24F6N4 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC 名称 |
4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)anilino]methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H24F6N4/c1-30-6-8-31(9-7-30)13-15-3-5-17(11-19(15)21(25,26)27)29-12-14-2-4-16(28)10-18(14)20(22,23)24/h2-5,10-11,29H,6-9,12-13,28H2,1H3 |
InChI 键 |
MADSIRIQWMWAPC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NCC3=C(C=C(C=C3)N)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


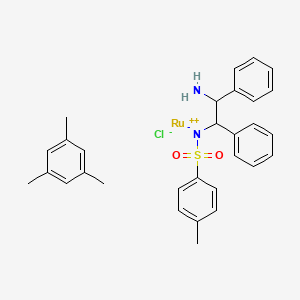
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
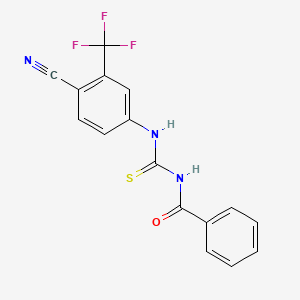
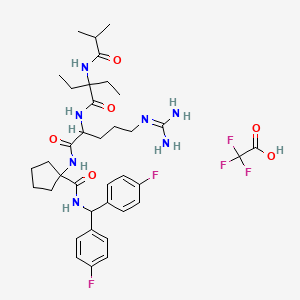
![N-{[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine](/img/structure/B12509854.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B12509862.png)

![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
![3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12509908.png)
![Methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]adenosine](/img/structure/B12509915.png)

